molecular formula C10H14O3 B1293700 3,4-Dimethoxyphenethyl alcohol CAS No. 7417-21-2

3,4-Dimethoxyphenethyl alcohol

Cat. No.: B1293700
CAS No.: 7417-21-2
M. Wt: 182.22 g/mol
InChI Key: SRQAJMUHZROVHW-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenethyl alcohol (CAS 7417-21-2), also known as Homoveratryl alcohol, is a high-purity aromatic organic compound with the molecular formula C 10 H 14 O 3 and a molecular weight of 182.22 g/mol . This compound, appearing as a clear to pale-yellow liquid or crystalline powder, is characterized by a phenyl ring substituted with two methoxy groups at the 3- and 4-positions and a hydroxymethyl group on the ethyl side chain . Its structure makes it a versatile and valuable building block in organic synthesis. In pharmaceutical research, this compound serves as a critical precursor in the synthesis of various active compounds. It is a key intermediate for the production of vasodilators and central nervous system (CNS)-active agents . Furthermore, it is extensively used as a starting material for the preparation of homoveratrylamine, an important building block in medicinal chemistry . The compound's stability and reactivity under various conditions facilitate its use in a range of organic transformations aimed at developing new therapeutic molecules. Beyond pharmaceuticals, this chemical finds application in the fragrance and flavor industry, where it contributes to the formulation of aromatic esters and aldehydes . Researchers also utilize this compound in the study of neurotransmitter analogs and enzyme inhibition . For quality control and analysis, the compound can be analyzed using reverse-phase (RP) HPLC methods, ensuring purity and consistency for sensitive research applications . Specifications & Handling: • CAS Registry Number: 7417-21-2 • Linear Formula: (CH 3 O) 2 C 6 H 3 CH 2 CH 2 OH • Purity: ≥98% (GC) • Melting Point: 45°C to 49°C • Boiling Point: 172°C to 174°C at 17 mmHg

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanol
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InChI

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SRQAJMUHZROVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80225138
Record name 3,4-Dimethoxyphenethyl alcohol
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Molecular Weight

182.22 g/mol
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CAS No.

7417-21-2
Record name 2-(3,4-Dimethoxyphenyl)ethanol
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Record name 3,4-Dimethoxyphenethyl alcohol
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Record name 3,4-Dimethoxyphenethyl alcohol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetaldehyde using sodium borohydride in methanol. Another method includes the reduction of 3,4-dimethoxyphenylacetic acid using lithium aluminum hydride in anhydrous ether .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-dimethoxyphenylacetaldehyde. This process typically involves the use of a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products:

Scientific Research Applications

3,4-Dimethoxyphenethyl alcohol is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,4-dimethoxyphenethyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in studying biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 3,4-dimethoxyphenethyl alcohol with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) CAS Number
This compound C₁₀H₁₄O₃ 182.22 46–49 172–174 (17 mmHg) 7417-21-2
3,5-Dimethoxyphenethyl alcohol C₁₀H₁₄O₃ 182.22 Not reported Not reported 7417-20-1
3,4-Dimethoxybenzyl alcohol C₉H₁₂O₃ 168.19 19 285 (760 mmHg) 93-03-8
3,4-Dihydroxyphenylethanol C₈H₁₀O₃ 154.17 Not reported Not reported 10597-60-1
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 23–25 250 (760 mmHg) 105-13-5

Key Comparisons :

This compound vs. 3,5-Dimethoxyphenethyl Alcohol Both share the molecular formula C₁₀H₁₄O₃ but differ in methoxy group positions. The 3,4-isomer is more biologically relevant, as evidenced by its isolation from Lamiophlomis rotata and use in cardiovascular drug intermediates (e.g., TA-064) .

This compound vs. 3,4-Dimethoxybenzyl Alcohol

  • The benzyl alcohol derivative (C₉H₁₂O₃) has a shorter carbon chain and lower molecular weight. It is liquid at room temperature (mp: 19°C) and is used as a precursor in lignin degradation studies . The phenethyl analog’s extended ethyl chain enhances lipophilicity, making it more suitable for blood-brain barrier penetration in drug design .

This compound vs. 3,4-Dihydroxyphenylethanol Replacing methoxy groups with hydroxyls (C₈H₁₀O₃) increases polarity and reduces stability. 3,4-Dihydroxyphenylethanol (hydroxytyrosol derivative) exhibits antioxidant properties but is prone to oxidation, limiting its shelf life . Methoxy groups in the former improve metabolic resistance, favoring pharmaceutical use .

Comparison with Mono-Methoxy Analogs (e.g., 4-Methoxybenzyl Alcohol) Mono-methoxy compounds like 4-methoxybenzyl alcohol (C₈H₁₀O₂) have simpler structures and lower boiling points. They are less lipophilic and typically used in perfumery rather than therapeutics .

Biological Activity

3,4-Dimethoxyphenethyl alcohol, also known as Homoveratryl alcohol, is a compound with the molecular formula C10H14O3C_{10}H_{14}O_{3} and a molecular weight of 182.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Melting Point 44-48 °C
Boiling Point 174 °C
Flash Point 113 °C

Research indicates that this compound may exert various biological effects through multiple mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to its therapeutic effects in neurodegenerative diseases.
  • Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties. It has been observed to enhance neuronal survival and function, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
  • Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, potentially reducing inflammation in various tissues. This could have implications for treating chronic inflammatory conditions.
  • Interaction with Neurotransmitter Systems : There is evidence that this compound influences neurotransmitter systems, particularly those involving serotonin and dopamine, which may contribute to its psychoactive effects.

Neuroprotective Effects

A study conducted by researchers exploring the neuroprotective effects of various phenethyl alcohol derivatives found that this compound significantly reduced apoptosis in neuronal cells exposed to oxidative stress. The compound was able to decrease levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated that administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Pharmacological Interactions

Research focusing on drug interactions highlighted that this compound can influence the pharmacokinetics of certain drugs by modulating P-glycoprotein (P-gp) activity. This interaction is critical as it can affect drug absorption and efficacy .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
Antioxidant Scavenges free radicals; reduces oxidative stress.
Neuroprotective Enhances neuronal survival; reduces apoptosis in stressed cells.
Anti-inflammatory Decreases pro-inflammatory cytokines; modulates inflammatory pathways.
Pharmacological Interaction Influences P-glycoprotein activity; affects drug absorption.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary hydroxyl group undergoes substitution reactions, particularly bromination, to form alkyl halides. This is a critical step for further functionalization:

Reaction Conditions Product Yield Source
Bromination with PBr₃Reflux in THF or CH₂Cl₂3,4-Dimethoxyphenethyl bromide>85%

This reaction is essential for synthesizing intermediates like 3,4-dimethoxyphenethyl bromide, which participate in nucleophilic substitutions (e.g., with amines or azides). The brominated derivative is also a precursor for palladium-catalyzed cross-coupling reactions.

Cyclization and Annulation Reactions

The compound serves as a precursor in complex cyclization processes. Notably, it is a key starting material in the total synthesis of bulgaramine:

This reaction is solvent-sensitive, with THF uniquely enabling measurable product formation . The addition of ligands enhances yields by stabilizing reactive intermediates.

Esterification and Ether Formation

While esterification is not explicitly documented, the hydroxyl group’s reactivity suggests compatibility with standard protocols:

  • Theoretical Pathways :
    • Esterification : Reaction with acyl chlorides (e.g., AcCl) in pyridine.
    • Etherification : Alkylation with alkyl halides (e.g., MeI) under basic conditions.

Table 1: Comparative Reaction Conditions for Bromination

Brominating Agent Solvent Temperature Reaction Time
PBr₃THFReflux (~66°C)2–4 hours
HBr (gas)CH₂Cl₂0°C to RT12 hours

Mechanistic Insights

  • Cyclopentannulation : Proceeds via carbene-alkyne metathesis, forming a metallocyclopropane intermediate that rearranges into the cyclopentane ring .
  • Bromination : Likely follows an SN2 mechanism due to the primary alcohol’s steric accessibility.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight182.22 g/mol
Melting Point46–49°C
Boiling Point172–174°C (17 mmHg)
InChIKeySRQAJMUHZROVHW-UHFFFAOYSA-N

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Time4–6 hoursMaximizes conversion
H₂SO₄ Concentration2–3% (v/v)Avoids side reactions
Recrystallization SolventEthanolPurity >95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxyphenethyl alcohol
Reactant of Route 2
3,4-Dimethoxyphenethyl alcohol

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